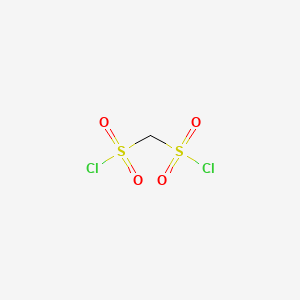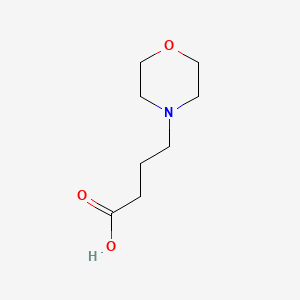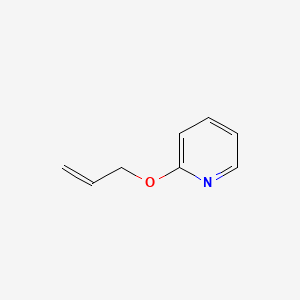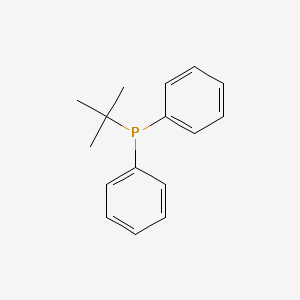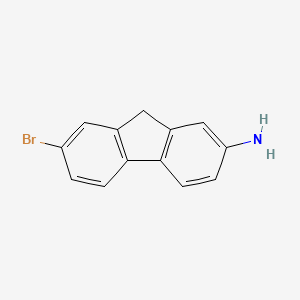
2-アミノ-7-ブロモフルオレン
概要
説明
Spectral characteristics of inclusion complexation of 2-amino-7-bromofluorene in aqueous β -cyclodextrin solution were evaluated. Fluorescence quenching of 2-amino-7-bromofluorene by chloromethanes (CH2Cl2, CHCl3, CCl4) in various solvents was studied.
科学的研究の応用
有機合成
2-アミノ-7-ブロモフルオレン: は有機合成における重要な中間体です 。その臭素原子とアミノ基により、様々な有機反応における汎用的な前駆体となり、複雑な分子の合成を可能にします。例えば、パラジウム触媒を用いたカップリング反応によって、医薬品によく見られるビアリール構造を構築できます。
医薬品研究
医薬品研究において、2-アミノ-7-ブロモフルオレンは、潜在的な治療薬の合成のためのビルディングブロックとして役立ちます 。その構造モチーフは、抗がん作用や抗炎症作用など、様々な生物活性を示す分子に見られます。
農薬開発
この化合物は、農薬の開発にも利用されます 。臭素原子は、農薬に望ましい特性(効力の向上や標的害虫に対する選択性など)を与える他の官能基に置き換えることができます。
染料製造
2-アミノ-7-ブロモフルオレン: は染料の製造に用いられます 。安定な有色化合物を形成する能力により、繊維やインクに使用される特定の吸収特性を持つ染料の製造に適しています。
蛍光研究
この化合物の蛍光特性により、蛍光研究で利用できます 。シクロデキストリンと包接錯体を形成することで蛍光強度が増加し、センシングやイメージングなどの分析用途に役立ちます。
非線形光学材料
7-ブロモ-9H-フルオレン-2-アミン: は非線形光学材料の開発候補です 。これらの材料は、光の周波数を変化させる能力により、光スイッチング、通信、情報処理などの用途に不可欠です。
DNAマイクロアレイ
DNAマイクロアレイ分野での応用が期待されています 。この化合物は、DNAマイクロアレイにおけるラベルフリー検出要素として機能する共役ポリマーの合成に使用でき、遺伝子解析や研究に役立ちます。
環境センシング
2-アミノ-7-ブロモフルオレンの様々なクロロメタンとの反応性が研究されており、環境センシングでの利用の可能性が示唆されています 。環境中の汚染物質を検出および定量するために使用できます。
Safety and Hazards
2-Amino-7-bromofluorene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .
作用機序
Target of Action
It is known that the compound is used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it is involved in.
Mode of Action
Studies have shown that the compound exhibits fluorescence quenching when interacting with chloromethanes (ch2cl2, chcl3, ccl4) in various solvents . This suggests that the compound may interact with its targets through electron transfer processes, leading to changes in the targets’ electronic states.
Result of Action
Its ability to quench fluorescence suggests that it may influence the electronic states of molecules it interacts with .
Action Environment
The action of 2-Amino-7-bromofluorene can be influenced by environmental factors such as the presence of different solvents. For instance, its fluorescence quenching properties have been studied in various solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical environment.
生化学分析
Biochemical Properties
2-Amino-7-bromofluorene plays a significant role in biochemical reactions, particularly in the formation of inclusion complexes with cyclodextrins. Studies have shown that 2-Amino-7-bromofluorene forms a 1:1 complex with β-cyclodextrin, enhancing its fluorescence intensity Additionally, 2-Amino-7-bromofluorene interacts with chloromethanes, leading to fluorescence quenching, which provides insights into its reactivity and potential use in detecting halogenated compounds .
Cellular Effects
The effects of 2-Amino-7-bromofluorene on various cell types and cellular processes have been studied extensively. It has been observed that the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of inclusion complexes with β-cyclodextrin can alter the photophysical properties of 2-Amino-7-bromofluorene, potentially affecting cellular fluorescence imaging techniques . Furthermore, the compound’s interaction with chloromethanes suggests its potential impact on cellular detoxification processes and the metabolism of halogenated compounds .
Molecular Mechanism
At the molecular level, 2-Amino-7-bromofluorene exerts its effects through various binding interactions with biomolecules. The formation of inclusion complexes with β-cyclodextrin involves the encapsulation of the aromatic ring within the cyclodextrin cavity, stabilizing the compound and enhancing its fluorescence properties . Additionally, the quenching of fluorescence by chloromethanes indicates a potential interaction with halogenated compounds, which could lead to enzyme inhibition or activation . These interactions highlight the compound’s versatility in biochemical applications and its potential as a probe for studying molecular interactions.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-7-bromofluorene in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound’s stability is influenced by its interaction with β-cyclodextrin, which can protect it from degradation and enhance its fluorescence properties over time . The presence of chloromethanes can lead to fluorescence quenching, indicating potential degradation pathways . These findings are essential for optimizing the use of 2-Amino-7-bromofluorene in long-term biochemical assays and imaging studies.
Dosage Effects in Animal Models
Studies on the dosage effects of 2-Amino-7-bromofluorene in animal models have shown that its impact varies with different dosages. At lower doses, the compound exhibits minimal toxicity and can be used effectively in biochemical assays . At higher doses, 2-Amino-7-bromofluorene may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These findings are crucial for determining the safe and effective dosage range for the compound in various applications.
Metabolic Pathways
2-Amino-7-bromofluorene is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The formation of inclusion complexes with β-cyclodextrin affects the compound’s solubility and stability, impacting its metabolic flux . Additionally, the interaction with chloromethanes suggests potential involvement in detoxification pathways for halogenated compounds . Understanding these metabolic pathways is essential for optimizing the use of 2-Amino-7-bromofluorene in biochemical research and applications.
Transport and Distribution
The transport and distribution of 2-Amino-7-bromofluorene within cells and tissues are influenced by its interactions with transporters and binding proteins. The formation of inclusion complexes with β-cyclodextrin can enhance the compound’s solubility and facilitate its transport within aqueous environments . Additionally, the interaction with chloromethanes may affect its distribution and localization within cells . These findings are important for understanding the compound’s behavior in biological systems and optimizing its use in biochemical assays.
Subcellular Localization
The subcellular localization of 2-Amino-7-bromofluorene is influenced by its interactions with biomolecules and post-translational modifications. The formation of inclusion complexes with β-cyclodextrin can direct the compound to specific cellular compartments, enhancing its fluorescence properties for imaging applications . Additionally, the interaction with chloromethanes may affect its localization within cellular organelles involved in detoxification processes . Understanding the subcellular localization of 2-Amino-7-bromofluorene is crucial for optimizing its use in cellular imaging and biochemical research.
特性
IUPAC Name |
7-bromo-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWYTISHBMNMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216601 | |
| Record name | Fluoren-2-amine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 148-149 deg C; [Aldrich MSDS] | |
| Record name | 2-Bromo-7-aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000277 [mmHg] | |
| Record name | 2-Bromo-7-aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6638-60-4 | |
| Record name | 2-Amino-7-bromofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-2-amine, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6638-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-2-amine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-7-bromofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-7-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A38TF5YTF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


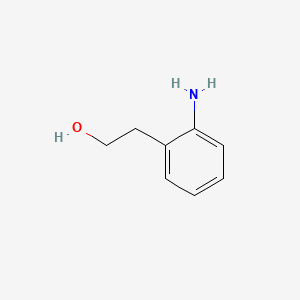
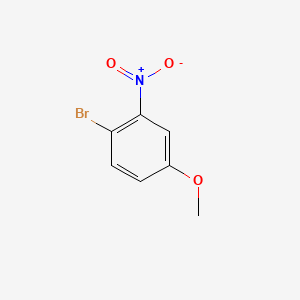
![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)
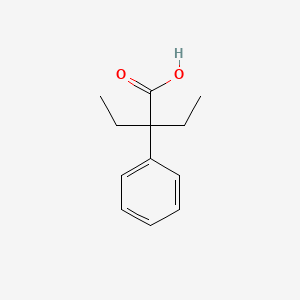

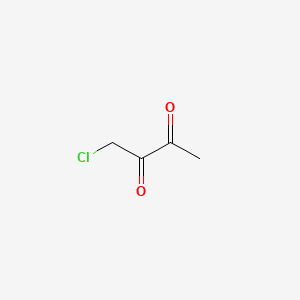
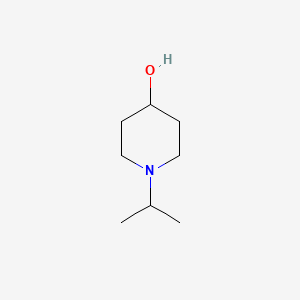

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)
